molecular formula C12H12O2 B083796 2-(Prop-2-en-1-yl)phenyl prop-2-enoate CAS No. 14925-75-8

2-(Prop-2-en-1-yl)phenyl prop-2-enoate

Cat. No. B083796
CAS RN: 14925-75-8
M. Wt: 188.22 g/mol
InChI Key: MVHITVMIKXLDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Prop-2-en-1-yl)phenyl prop-2-enoate, also known as cinnamyl cinnamate, is a chemical compound that belongs to the family of cinnamates. It is commonly used in the fragrance and flavor industry due to its sweet, spicy, and floral aroma. Moreover, it has been extensively researched for its potential applications in various fields, such as medicine, agriculture, and cosmetics. In

Mechanism Of Action

The mechanism of action of 2-(Prop-2-en-1-yl)phenyl prop-2-enoate cinnamate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation. Moreover, it has been shown to scavenge free radicals and prevent oxidative damage to cells.

Biochemical And Physiological Effects

Cinnamyl cinnamate has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and prevent oxidative damage to cells. Moreover, it has been shown to induce apoptosis in cancer cells and enhance the growth of plants.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Prop-2-en-1-yl)phenyl prop-2-enoate cinnamate in lab experiments include its low toxicity, easy availability, and low cost. Moreover, it has been extensively researched, and its mechanism of action is well understood. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions. Moreover, its effectiveness can vary depending on the concentration and purity of the compound used.

Future Directions

There are several future directions for research on 2-(Prop-2-en-1-yl)phenyl prop-2-enoate cinnamate. In medicine, it can be further investigated for its potential anti-cancer properties and its ability to modulate the immune system. In agriculture, it can be further studied for its potential to enhance plant growth and improve crop yield. Moreover, its potential applications in the food and cosmetics industry can be further explored.

Synthesis Methods

Cinnamyl cinnamate can be synthesized by the esterification of cinnamic acid and 2-(Prop-2-en-1-yl)phenyl prop-2-enoate alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction occurs under reflux conditions with the removal of water as a byproduct. The yield of the reaction can be improved by using excess 2-(Prop-2-en-1-yl)phenyl prop-2-enoate alcohol and a Dean-Stark apparatus for water removal.

Scientific Research Applications

Cinnamyl cinnamate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties. It has been used as a natural preservative in food and cosmetics due to its ability to inhibit the growth of bacteria and fungi. Moreover, it has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
In agriculture, 2-(Prop-2-en-1-yl)phenyl prop-2-enoate cinnamate has been used as a natural insecticide and repellent due to its toxicity towards insects. It has also been shown to enhance the growth of plants and improve their resistance to stress.

properties

CAS RN

14925-75-8

Product Name

2-(Prop-2-en-1-yl)phenyl prop-2-enoate

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(2-prop-2-enylphenyl) prop-2-enoate

InChI

InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-6,8-9H,1-2,7H2

InChI Key

MVHITVMIKXLDKZ-UHFFFAOYSA-N

SMILES

C=CCC1=CC=CC=C1OC(=O)C=C

Canonical SMILES

C=CCC1=CC=CC=C1OC(=O)C=C

Other CAS RN

14925-75-8

synonyms

(2-prop-2-enylphenyl) prop-2-enoate

Origin of Product

United States

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